REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[C:7]2[N:8]=[CH:9][N:10]=[CH:11][C:6]=2[S:5][CH:4]=1>ClCCl.O=[Mn]=O>[N:8]1[C:7]2[C:3]([CH:2]=[O:1])=[CH:4][S:5][C:6]=2[CH:11]=[N:10][CH:9]=1
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
OCC1=CSC2=C1N=CN=C2
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1.36 g
|
Type
|
catalyst
|
Smiles
|
O=[Mn]=O
|
Type
|
CUSTOM
|
Details
|
by stirring for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through a Celite pad under reduced pressure
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CN=CC2=C1C(=CS2)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 80 mg | |
YIELD: PERCENTYIELD | 30% | |
YIELD: CALCULATEDPERCENTYIELD | 31.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |